Tert-butyl 2-(1-benzoyl-3-ethenylpiperidin-4-yl)acetate
Description
Tert-butyl 2-(1-benzoyl-3-ethenylpiperidin-4-yl)acetate is a piperidine-derived compound featuring a benzoyl group at the 1-position, an ethenyl substituent at the 3-position, and a tert-butyl ester at the acetoxy moiety.
Properties
IUPAC Name |
tert-butyl 2-(1-benzoyl-3-ethenylpiperidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-5-15-14-21(19(23)16-9-7-6-8-10-16)12-11-17(15)13-18(22)24-20(2,3)4/h5-10,15,17H,1,11-14H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYOJAKMXFONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCN(CC1C=C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps and Conditions
Benzoylation of the Piperidine Nitrogen
The nitrogen atom at the 1-position of the piperidine ring is benzoylated to introduce the benzoyl group.
- This step typically involves the reaction of the piperidine intermediate with benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine or pyridine.
- The reaction is carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) to minimize side reactions.
- Purification is achieved by column chromatography or recrystallization.
Ester Protection and Deprotection Strategies
The tert-butyl ester serves as a protecting group for the carboxyl function during various synthetic steps.
- Deprotection of the tert-butyl ester can be accomplished using trifluoroacetic acid (TFA) in dichloromethane at room temperature, yielding the free acid for further coupling reactions if necessary.
- Protection is important to prevent unwanted side reactions during benzoylation or other functional group transformations.
Representative Synthetic Route (Literature-Based)
A representative synthetic sequence based on related compounds and intermediates includes:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Alkylation/esterification | tert-butyl bromoacetate, base (e.g., NaH), THF | Formation of tert-butyl 2-(piperidin-4-yl)acetate |
| 2 | Vinylation | Methyl vinyl ketone addition, base (KOH), THF | Introduction of ethenyl group at 3-position |
| 3 | Benzoylation | Benzoyl chloride, triethylamine, CH2Cl2, 0 °C | N-benzoylation of piperidine nitrogen |
| 4 | Purification | Flash column chromatography, recrystallization | Isolation of pure tert-butyl 2-(1-benzoyl-3-ethenylpiperidin-4-yl)acetate |
Detailed Reaction Conditions and Purification
- Vinylation Step: As per patent CN103787973A, methyl vinyl ketone is added to a tetrahydrofuran (THF) solution of a piperidine derivative at temperatures below -10 °C, followed by slow addition of ethanolic potassium hydroxide, stirring at room temperature for 12 hours.
- Workup: Organic layers are washed with saturated sodium chloride solution, concentrated, and purified by flash chromatography using cyclohexane/ethyl acetate mixtures.
- Purification: Final product is obtained as a white solid by grinding the oily product in hexane.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-formylpiperidine-1-tert-butyl formate, methyl vinyl ketone |
| Solvents | Tetrahydrofuran (THF), cyclohexane, ethyl acetate, hexane |
| Temperature Range | -10 °C (reaction initiation) to room temperature (stirring) |
| Reaction Time | Approximately 12 hours |
| Base | Potassium hydroxide (ethanolic solution) |
| Purification Method | Flash column chromatography, recrystallization in hexane |
| Yield | High yields reported (exact yield varies per step) |
| Product Form | White solid after purification |
Research Findings and Considerations
- The preparation method described in patent CN103787973A emphasizes an odorless, pollution-minimized process with high yield and purity, suitable for pharmaceutical applications, indicating the method's industrial relevance.
- The use of tert-butyl esters as protecting groups is common and allows for facile deprotection under mild acidic conditions, as demonstrated in coupling reactions involving piperidine derivatives.
- The stereochemical control during synthesis is critical for biological activity and is typically achieved by chiral starting materials or catalysts.
- Purification by flash chromatography using cyclohexane/ethyl acetate mixtures is standard to remove impurities and isolate the desired compound in high purity.
- The synthetic route is adaptable for scale-up, given the use of commercially available reagents and standard laboratory techniques.
Chemical Reactions Analysis
Types of Reactions
N-Benzoylmeroquinene tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Benzoylmeroquinene tert-Butyl Ester is widely used in scientific research due to its versatility and stability . Some of its applications include:
Mechanism of Action
The mechanism of action of N-Benzoylmeroquinene tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biochemical effects . The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
*Estimated based on structural similarity to analogs.
Key Research Findings
- Metabolic Stability: Fluorinated analogs (e.g., CAS 1373503-54-8) show prolonged half-lives in hepatic microsomes compared to non-fluorinated esters .
- Enzyme Interactions : Tert-butyl esters in antioxidants (e.g., BHA) elevate glutathione S-transferase activity by ~5–10 fold, suggesting similar mechanisms for the target compound .
- Synthetic Accessibility : Pyrrolo-pyridine derivatives with 3 suppliers (e.g., CAS 1956341-00-6) are more synthetically accessible than the target compound, which lacks commercial supplier data .
Biological Activity
Tert-butyl 2-(1-benzoyl-3-ethenylpiperidin-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects based on available research findings.
The synthesis of this compound typically involves the acylation of piperidine derivatives with benzoyl groups, followed by esterification with tert-butyl acetate. The chemical formula for this compound is , and it has a molecular weight of approximately 303.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The presence of the piperidine ring suggests potential interactions with central nervous system (CNS) receptors, while the benzoyl group may enhance lipophilicity, facilitating membrane permeability.
3.1 Antinociceptive Effects
Research has indicated that compounds similar to this compound exhibit significant antinociceptive properties in animal models. For instance, studies show that these compounds can modulate pain pathways in the CNS, potentially through opioid receptor activation or inhibition of inflammatory mediators.
3.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses moderate activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
3.3 Neuroprotective Effects
Further studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays indicate that it may reduce cell death in neuronal cell lines exposed to oxidative stressors.
4. Case Studies
Case Study 1: Antinociceptive Activity Assessment
A study conducted on mice demonstrated that administration of this compound significantly reduced pain response in hot plate tests compared to control groups. The mechanism was hypothesized to involve modulation of both peripheral and central pain pathways.
Case Study 2: Antimicrobial Evaluation
In a laboratory setting, the compound was tested against a panel of clinical isolates from patients with bacterial infections. Results showed efficacy against resistant strains, suggesting potential for development into a therapeutic agent.
5. Conclusion
This compound exhibits promising biological activities, particularly in antinociceptive and antimicrobial domains. Its unique structure facilitates interactions with various biological targets, warranting further exploration through detailed pharmacological studies and clinical trials.
Q & A
Advanced Research Question
- Docking Studies : Identify key interactions between the benzoyl group and target proteins (e.g., kinases or GPCRs). Replace the ethenyl group with bioisosteres (e.g., cyclopropyl) to enhance metabolic stability .
- ADME Predictions : Use QSAR models to optimize logP (target ~2–3) and polar surface area (<140 Å) for blood-brain barrier penetration or oral bioavailability .
Validation : Synthesize top-predicted analogs and compare in vitro/in vivo pharmacokinetics with the parent compound .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification Bottlenecks : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures) or continuous flow chemistry .
- Safety Considerations : Tert-butyl esters may decompose exothermically at high temperatures. Conduct DSC (Differential Scanning Calorimetry) to identify safe operating ranges .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd-based) with organocatalytic systems for key steps like ethenylation .
Comparative Table: Structural Analogs and Key Features
| Compound Name | Key Structural Differences | Unique Properties | Reference |
|---|---|---|---|
| tert-Butyl piperidin-4-ylcarbamate | Lacks benzoyl and ethenyl groups | Simpler reactivity profile | |
| tert-Butyl 2-(4-hydroxyphenyl)acetate | Phenolic vs. benzoyl substitution | Enhanced hydrogen-bonding capacity | |
| tert-Butyl 3-hydroxyazetidine-1-ylacetate | Azetidine vs. piperidine core | Higher ring strain, altered bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
